
(6-Chloropyrimidin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloropyrimidin-4-yl)boronic acid is an organoboron compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyrimidin-4-yl)boronic acid typically involves the reaction of 6-chloropyrimidine with a boron-containing reagent. One common method is the hydroboration of 6-chloropyrimidine using a borane complex, followed by oxidation to yield the boronic acid . The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the hydroboration process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
(6-Chloropyrimidin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Catalysts: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the coupling reactions.
Solvents: Solvents like THF, dimethylformamide (DMF), and toluene are frequently used in these reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学的研究の応用
(6-Chloropyrimidin-4-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (6-Chloropyrimidin-4-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The chlorine atom at the 6-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines .
類似化合物との比較
Similar Compounds
2-Chloropyrimidine-5-boronic acid: Similar in structure but with the boronic acid group at the 5-position.
4-Pyridinylboronic acid: Lacks the chlorine substitution but has a similar boronic acid group.
Uniqueness
(6-Chloropyrimidin-4-yl)boronic acid is unique due to its specific substitution pattern, which allows for selective reactions and the formation of diverse products. Its combination of a boronic acid group and a chlorine atom provides versatility in synthetic applications, making it a valuable compound in organic chemistry .
特性
CAS番号 |
1228431-87-5 |
|---|---|
分子式 |
C4H4BClN2O2 |
分子量 |
158.35 g/mol |
IUPAC名 |
(6-chloropyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C4H4BClN2O2/c6-4-1-3(5(9)10)7-2-8-4/h1-2,9-10H |
InChIキー |
LYIKZFHVDSRWBC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=N1)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


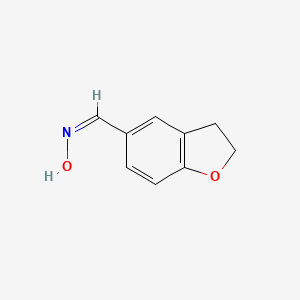
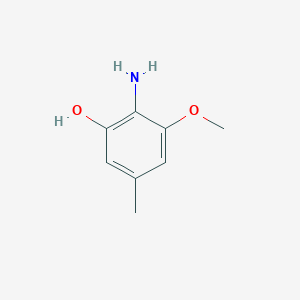
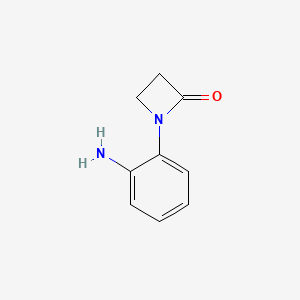


![2h-Furo[2,3-f]isoindole](/img/structure/B11920219.png)
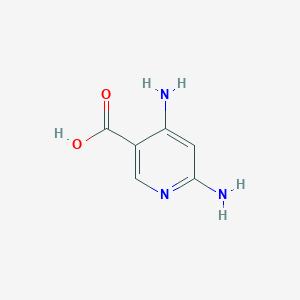
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11920236.png)
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)
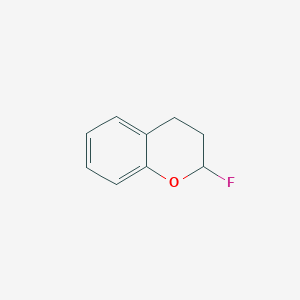



![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B11920277.png)
